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molecular formula C15H24N2O2 B8498539 1-(3-Ethoxy-4-methoxy-benzyl)-piperidin-4-ylamine

1-(3-Ethoxy-4-methoxy-benzyl)-piperidin-4-ylamine

Cat. No. B8498539
M. Wt: 264.36 g/mol
InChI Key: QLRDXKWEIVIXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026255B2

Procedure details

A solution of [1-(3-ethoxy-4-methoxy-benzyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (9.71 g, 26.64 mmol) in ethanol (50 mL) and 4 M HCl in dioxane (75 mL) was stirred at rt for 2 h. The hydrochloric acid was removed under reduced pressure and the crude reaction product extracted from a solution of 1 M NaOH (200 mL) with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4 and concentrated by evaporation under reduced pressure yielding 4.69 g (89%) of a white solid. The crude material was directly used in the following reaction step. MS (ESI): 265.0 [M+H]+.
Name
[1-(3-ethoxy-4-methoxy-benzyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
9.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH2:24][CH3:25])[CH:16]=2)[CH2:10][CH2:9]1)(C)(C)C>C(O)C.Cl.O1CCOCC1>[CH2:24]([O:23][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][C:18]=1[O:21][CH3:22])[CH2:14][N:11]1[CH2:10][CH2:9][CH:8]([NH2:7])[CH2:13][CH2:12]1)[CH3:25]

Inputs

Step One
Name
[1-(3-ethoxy-4-methoxy-benzyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
9.71 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)CC1=CC(=C(C=C1)OC)OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrochloric acid was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude reaction product
EXTRACTION
Type
EXTRACTION
Details
extracted from a solution of 1 M NaOH (200 mL) with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(CN2CCC(CC2)N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.69 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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